![molecular formula C21H22F2N2O B5779949 1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine, commonly known as CPP-115, is a novel drug that has been extensively studied for its potential therapeutic effects. It is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of brain activity, and its dysregulation has been implicated in numerous neurological and psychiatric disorders.
Mechanism of Action
CPP-115 works by inhibiting 1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine aminotransferase, which leads to an increase in 1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine levels in the brain. This increase in 1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine levels can lead to a reduction in brain activity, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
CPP-115 has been shown to increase 1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine levels in the brain, which can lead to a reduction in seizure activity and anxiety symptoms. Additionally, it has been shown to enhance the effects of other anti-seizure medications, making it a promising adjunct therapy for epilepsy. CPP-115 has also been shown to have anti-addictive effects, particularly in the treatment of cocaine addiction.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine aminotransferase, making it a useful tool for studying the role of 1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine in various neurological and psychiatric disorders. Additionally, it has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
However, there are also some limitations to the use of CPP-115 in lab experiments. It is a relatively new drug, and its long-term effects are not yet fully understood. Additionally, its high potency and selectivity may make it difficult to study the effects of other enzymes and neurotransmitters that may be involved in the pathophysiology of various disorders.
Future Directions
There are several potential future directions for research on CPP-115. One area of interest is the development of new therapies for epilepsy and other neurological disorders that target the 1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine system. Additionally, there is growing interest in the use of CPP-115 in the treatment of addiction, particularly cocaine addiction. Further research is needed to fully understand the mechanisms underlying the anti-addictive effects of CPP-115 and to develop effective therapies for addiction. Finally, there is also potential for the use of CPP-115 in the treatment of anxiety and depression, although more research is needed in this area.
Synthesis Methods
CPP-115 can be synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The synthesis typically starts with the reaction of 1,4-dibromobenzene with benzylamine to produce 1-benzyl-4-bromobenzene. This compound is then reacted with 4-fluorobenzyl chloride to produce 1-[bis(4-fluorophenyl)methyl]-4-benzylpiperazine. Finally, this compound is reacted with cyclopropylcarbonyl chloride to produce CPP-115.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase 1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine levels in the brain, which can lead to a reduction in seizure activity and anxiety symptoms. Additionally, it has been shown to enhance the effects of other anti-seizure medications, making it a promising adjunct therapy for epilepsy.
properties
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O/c22-18-7-3-15(4-8-18)20(16-5-9-19(23)10-6-16)24-11-13-25(14-12-24)21(26)17-1-2-17/h3-10,17,20H,1-2,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWIBRRRUDBIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

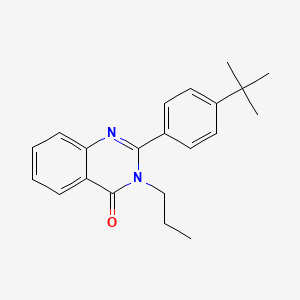
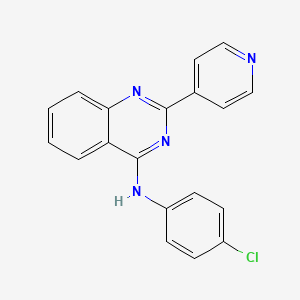
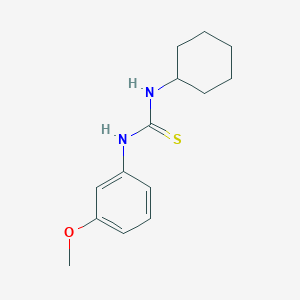

![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
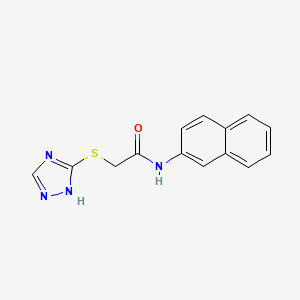
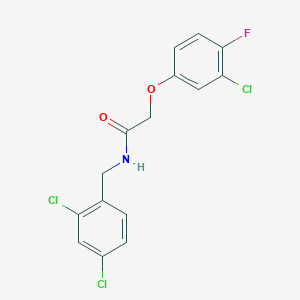
![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)